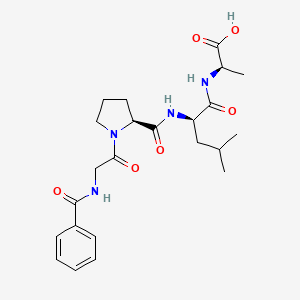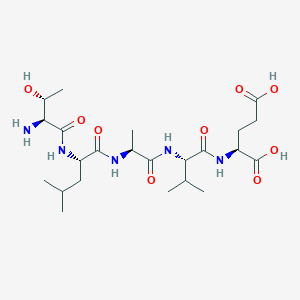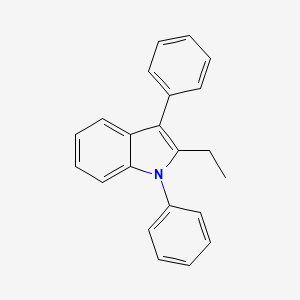
2-Ethyl-1,3-diphenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,3-diphenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of an indole core with ethyl and phenyl substituents at specific positions, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-diphenyl-1H-indole typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process includes the reaction of phenylhydrazine with an appropriate ketone under acidic conditions. For this compound, the starting materials would be 2-ethylphenylhydrazine and benzophenone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures to facilitate the cyclization and formation of the indole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-1,3-diphenyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated indoles, nitroindoles, and sulfonated indoles.
Applications De Recherche Scientifique
2-Ethyl-1,3-diphenyl-1H-indole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,3-diphenyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Phenylindole: Similar structure but lacks the ethyl group, resulting in different chemical properties and biological activities.
1,3-Diphenylindole: Lacks the ethyl group, affecting its reactivity and applications.
2-Ethylindole: Lacks the phenyl groups, leading to distinct chemical behavior and uses.
Uniqueness: 2-Ethyl-1,3-diphenyl-1H-indole is unique due to the presence of both ethyl and phenyl substituents, which enhance its chemical stability and biological activity. The combination of these groups allows for a broader range of applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
827017-47-0 |
|---|---|
Formule moléculaire |
C22H19N |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-ethyl-1,3-diphenylindole |
InChI |
InChI=1S/C22H19N/c1-2-20-22(17-11-5-3-6-12-17)19-15-9-10-16-21(19)23(20)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |
Clé InChI |
ZIYHVVMXMUKQAN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
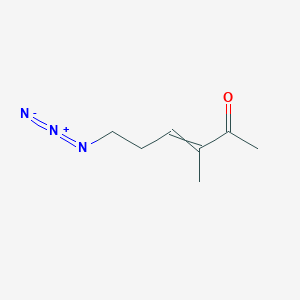
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)
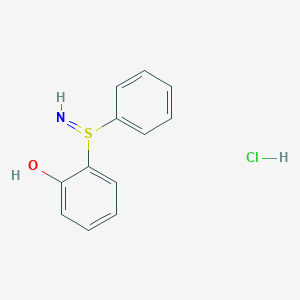
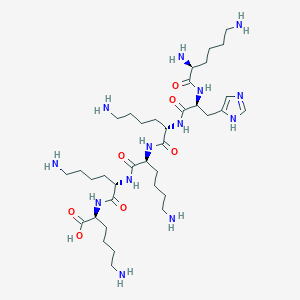

![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
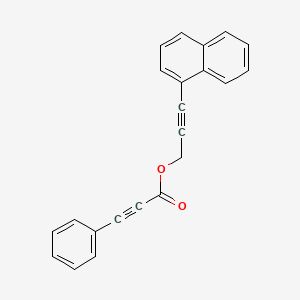
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
